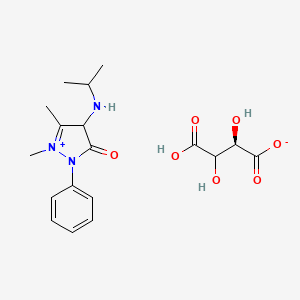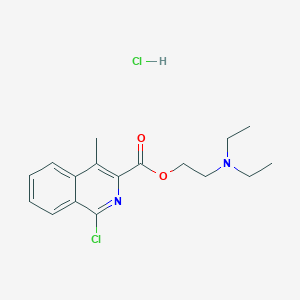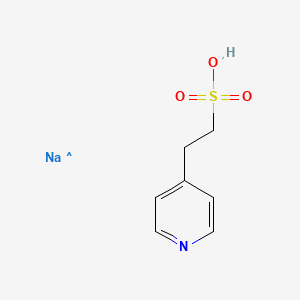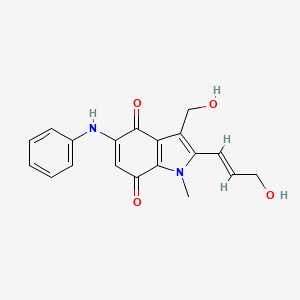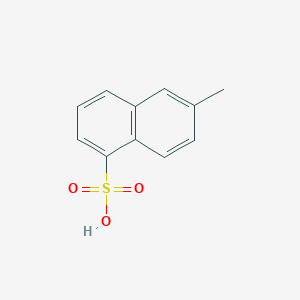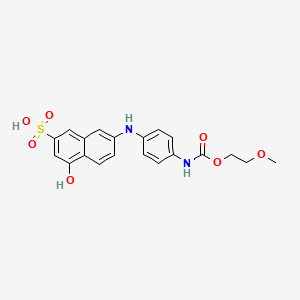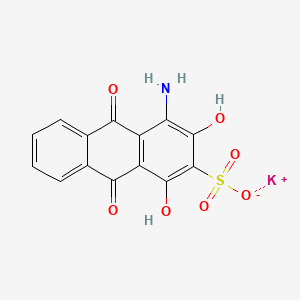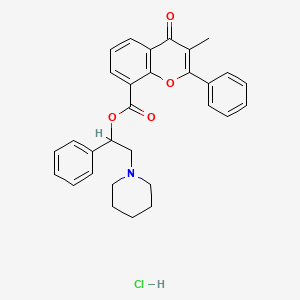
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzopyran ring, a carboxylic acid group, and a piperidinyl ester. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- typically involves multiple steps. The process begins with the preparation of the benzopyran ring, followed by the introduction of the carboxylic acid group and the piperidinyl ester. Common reagents used in these reactions include phenylmagnesium bromide, piperidine, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and advanced purification techniques, such as chromatography, are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-8-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Piperidinyl esters: Compounds with a piperidinyl ester group exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- lies in its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research applications and industrial processes.
Eigenschaften
CAS-Nummer |
147528-34-5 |
|---|---|
Molekularformel |
C30H30ClNO4 |
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
(1-phenyl-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C30H29NO4.ClH/c1-21-27(32)24-16-11-17-25(29(24)35-28(21)23-14-7-3-8-15-23)30(33)34-26(22-12-5-2-6-13-22)20-31-18-9-4-10-19-31;/h2-3,5-8,11-17,26H,4,9-10,18-20H2,1H3;1H |
InChI-Schlüssel |
YDUKCWAOHGWSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(CN3CCCCC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



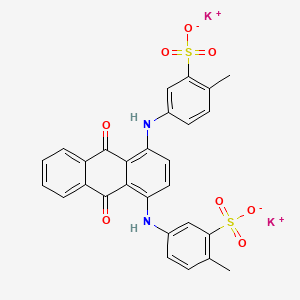
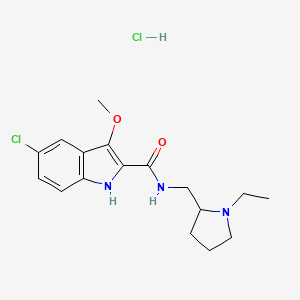

![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)

